molecular formula C14H17NO7 B13967095 Diethyl 2-(2-methoxy-4-nitrophenyl)malonate

Diethyl 2-(2-methoxy-4-nitrophenyl)malonate

Cat. No.: B13967095
M. Wt: 311.29 g/mol
InChI Key: NBPUJZAVOUBJHE-UHFFFAOYSA-N
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Description

Diethyl 2-(2-methoxy-4-nitrophenyl)malonate is an organic compound with the molecular formula C14H17NO7 It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a 2-methoxy-4-nitrophenyl group and two ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(2-methoxy-4-nitrophenyl)malonate can be synthesized through a multi-step process. One common method involves the alkylation of diethyl malonate with 2-methoxy-4-nitrobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs in anhydrous ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-methoxy-4-nitrophenyl)malonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Reduction of the nitro group: 2-amino-4-methoxyphenylmalonate.

    Hydrolysis of ester groups: 2-(2-methoxy-4-nitrophenyl)malonic acid.

    Substitution reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-(2-methoxy-4-nitrophenyl)malonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drugs with anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of diethyl 2-(2-methoxy-4-nitrophenyl)malonate depends on the specific reactions it undergoes. For example, in nucleophilic aromatic substitution reactions, the methoxy group is displaced by a nucleophile, forming a new carbon-nucleophile bond. The nitro group acts as an electron-withdrawing group, stabilizing the transition state and facilitating the reaction. In reduction reactions, the nitro group is converted to an amino group, which can participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid without the nitro and methoxy substituents.

    Diethyl 2-(2-nitrophenyl)malonate: Similar structure but lacks the methoxy group.

    Diethyl 2-(4-nitrophenyl)malonate: Similar structure but with the nitro group in a different position.

Uniqueness

Diethyl 2-(2-methoxy-4-nitrophenyl)malonate is unique due to the presence of both the methoxy and nitro groups on the aromatic ring. These substituents influence the compound’s reactivity and make it a versatile intermediate in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C14H17NO7

Molecular Weight

311.29 g/mol

IUPAC Name

diethyl 2-(2-methoxy-4-nitrophenyl)propanedioate

InChI

InChI=1S/C14H17NO7/c1-4-21-13(16)12(14(17)22-5-2)10-7-6-9(15(18)19)8-11(10)20-3/h6-8,12H,4-5H2,1-3H3

InChI Key

NBPUJZAVOUBJHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])OC)C(=O)OCC

Origin of Product

United States

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